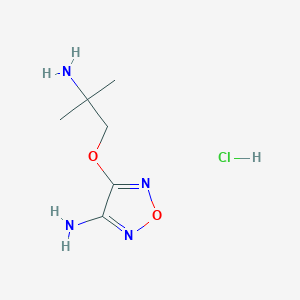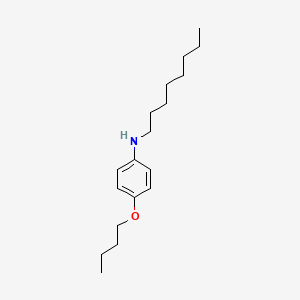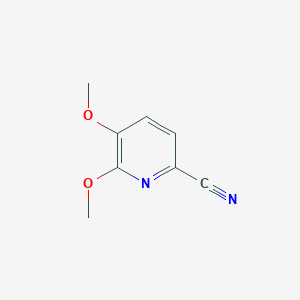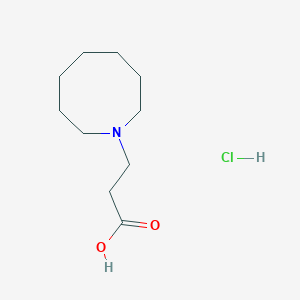![molecular formula C9H11N3O4 B1440544 Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate CAS No. 1184039-60-8](/img/structure/B1440544.png)
Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate
Overview
Description
Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate: is an organic compound with the molecular formula C₉H₁₁N₃O₄ It is a derivative of pyridine, featuring a nitro group at the 3-position and an amino group at the 4-position of the pyridine ring, linked to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate typically involves the nitration of pyridine derivatives followed by amination and esterification. One common method includes:
Nitration: Pyridine is nitrated using nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitropyridine is then reacted with an amine to introduce the amino group.
Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Methyl 3-[(3-aminopyridin-4-yl)amino]propanoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Methyl 3-[(3-nitrosopyridin-4-yl)amino]propanoate or this compound.
Scientific Research Applications
Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
- Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
- Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
- Methyl 3-[(2-amino-5-fluoropyridin-3-yl)propanoate
Uniqueness: Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of both nitro and amino groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-[(3-nitropyridin-4-yl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-16-9(13)3-5-11-7-2-4-10-6-8(7)12(14)15/h2,4,6H,3,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLFNGJWVQXNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)


![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)




![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)
